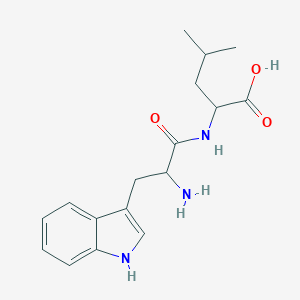

Tryptophylleucine

描述

Structure

3D Structure

属性

CAS 编号 |

13123-35-8 |

|---|---|

分子式 |

C17H23N3O3 |

分子量 |

317.4 g/mol |

IUPAC 名称 |

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C17H23N3O3/c1-10(2)7-15(17(22)23)20-16(21)13(18)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23) |

InChI 键 |

LYMVXFSTACVOLP-UHFFFAOYSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |

规范 SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

物理描述 |

Solid |

同义词 |

Trp-Leu tryptophan-leucine |

产品来源 |

United States |

Foundational & Exploratory

Biological Functions of Tryptophan-Containing Dipeptides: A Technical Guide for Researchers

December 4, 2025

Executive Summary

Tryptophan-containing dipeptides, both naturally occurring and synthetic, have emerged as a significant class of bioactive molecules with a diverse range of pharmacological activities. Their unique structural properties, conferred by the indole (B1671886) side chain of tryptophan, allow them to interact with a variety of biological targets, making them promising candidates for drug development and therapeutic applications. This technical guide provides an in-depth overview of the core biological functions of tryptophan-containing dipeptides, including their anticancer, neuroprotective, anti-inflammatory, antimicrobial, antioxidant, antiviral, and anti-angiogenic properties. Detailed experimental protocols for assessing these functions, quantitative data on their bioactivity, and visualizations of the key signaling pathways involved are presented to support researchers, scientists, and drug development professionals in this burgeoning field.

Introduction

Tryptophan is an essential amino acid with a distinctive indole ring structure, rendering it the most hydrophobic and largest of the naturally occurring amino acids.[1] This unique structure plays a crucial role in the folding and function of proteins and peptides.[1][2] When incorporated into dipeptides, the tryptophan residue imparts specific biological activities that are often more potent or distinct from the parent amino acid. These dipeptides can be found in various natural sources, including milk and other protein-rich foods, or can be synthesized to explore a wider range of structural and functional diversity.[3][4] The growing interest in these molecules stems from their potential to address a wide array of pathological conditions, from cancer and neurodegenerative diseases to microbial infections and cardiovascular disorders.

Biological Functions and Mechanisms of Action

Tryptophan-containing dipeptides exhibit a remarkable spectrum of biological activities, each underpinned by specific molecular mechanisms and signaling pathways.

Anticancer Activity

Certain tryptophan-containing dipeptides have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.

Signaling Pathway: Caspase-3 Mediated Apoptosis

A key pathway in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases, upon receiving apoptotic signals, cleave and activate executioner caspases, such as caspase-3. Activated caspase-3 then orchestrates the dismantling of the cell by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5] Some tryptophan-containing dipeptides are thought to trigger this cascade, leading to cancer cell death.[1][6]

Figure 1: Tryptophan dipeptide-induced caspase-3 activation pathway.

Quantitative Data: Anticancer Activity

The cytotoxic potential of tryptophan-containing dipeptides is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the dipeptide required to inhibit the growth of cancer cells by 50%.

| Dipeptide/Analog | Cancer Cell Line | IC50 (µM) | Citation |

| PNW (Peptide Analog) | HeLa | 2.35 ± 0.28 | [7][8] |

| PMW (Peptide Analog) | HeLa | 2.47 ± 0.18 | [7] |

| PCW (Peptide Analog) | HeLa | 2.33 ± 0.12 | [7] |

Neuroprotective Effects

Several tryptophan-containing dipeptides have shown promise in protecting neurons from damage and improving cognitive function, particularly in models of neurodegenerative diseases like Alzheimer's. The mechanisms underlying these effects often involve the modulation of neurotransmitter systems and the activation of pro-survival signaling pathways.

Signaling Pathway: Trp-Tyr Modulation of Dopaminergic and CREB Signaling

The dipeptide Tryptophan-Tyrosine (Trp-Tyr) has been shown to improve memory by modulating the dopamine (B1211576) system.[9] This may involve increasing dopamine release and activating Dopamine D1 receptors in the hippocampus.[10] Activation of D1 receptors can lead to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and long-term memory formation.[11]

Figure 2: Trp-Tyr dipeptide signaling in neuroprotection and memory.

Quantitative Data: Neuroprotective Activity

The neuroprotective efficacy of these dipeptides can be assessed by their ability to rescue neuronal cells from toxic insults, with the half-maximal effective concentration (EC50) indicating the concentration at which 50% of the protective effect is observed.

| Dipeptide | Cell Line | Toxic Insult | EC50 (µM) | Citation |

| Not Specified | Differentiated HT22 | Glutamate (B1630785) | 0.12 (for glutamate toxicity) | [12] |

Note: Specific EC50 values for tryptophan-containing dipeptides in neuroprotection assays are still emerging in the literature.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Tryptophan-containing dipeptides, such as Tryptophan-Methionine (Trp-Met), have been shown to possess anti-inflammatory properties by modulating the activity of immune cells like microglia.

Signaling Pathway: Trp-Met Inhibition of NF-κB Signaling in Microglia

In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia become activated and produce pro-inflammatory cytokines. This activation is often mediated by the nuclear factor-kappa B (NF-κB) signaling pathway. Trp-Met has been suggested to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators.[13][14][15]

Figure 3: Trp-Met dipeptide anti-inflammatory signaling pathway.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effects are often measured by the reduction in the production of inflammatory cytokines, with IC50 values indicating the concentration of the dipeptide that causes a 50% reduction.

| Dipeptide | Cell Line | Inflammatory Stimulus | Measured Effect | IC50/EC50 (µM) | Citation |

| Not Specified | RAW 264.7 | LPS | Nitric Oxide Inhibition | Data not available | [16] |

Note: Specific IC50/EC50 values for tryptophan-containing dipeptides in anti-inflammatory assays are an active area of research.

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Tryptophan-containing dipeptides have demonstrated activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the dipeptide that prevents visible growth of a microorganism.

| Dipeptide/Analog | Microorganism | MIC (µg/mL) | Citation |

| Trp-His analogues | Gram-negative and Gram-positive bacteria, Fungi | 5-20 | [17] |

| His-Arg analogues | Gram-negative and Gram-positive bacteria, Fungi | 5-20 | [17] |

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a major strategy for the treatment of hypertension. Certain tryptophan-containing dipeptides, such as Isoleucine-Tryptophan (Ile-Trp) and Tryptophan-Leucine (Trp-Leu), are potent ACE inhibitors.

Quantitative Data: ACE Inhibitory Activity

The ACE inhibitory activity is determined by the IC50 value, representing the concentration of the dipeptide required to inhibit 50% of the ACE activity.

| Dipeptide | IC50 (µM) | Citation |

| Ile-Trp (IW) | 0.7 | [18] |

| Ala-Trp (AW) | 20 | [18] |

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Dipeptides like Trp-Leu have been shown to inhibit angiogenesis, potentially by interfering with key signaling pathways.

Signaling Pathway: Trp-Leu Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, play a central role in angiogenesis. The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and tube formation. Trp-Leu has been shown to interfere with this pathway by inhibiting the phosphorylation of VEGFR-2.[4][19][20][21][22]

Figure 4: Trp-Leu dipeptide inhibition of VEGFR-2 signaling.

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases. The indole ring of tryptophan can act as an antioxidant by scavenging free radicals. The antioxidant capacity of tryptophan-containing dipeptides can be measured using various assays.

Quantitative Data: Antioxidant Activity

The Oxygen Radical Absorbance Capacity (ORAC) assay is one method used to quantify antioxidant activity, with values expressed as Trolox equivalents.

| Dipeptide | ORAC Value (Trolox Equivalents) | Citation |

| Gly-Trp | 2.4 ± 0.2 | [2][4][22] |

| Trp-Gly | 2.6 ± 0.2 | [22] |

| Gly-Trp-Gly | 2.4 ± 0.3 | [22] |

| Asn-Ile-Thr-Gly-Trp-Leu | 1.9 ± 0.6 | [4] |

| Ser-Val-Trp-Ile-Gly-Gly-Ser-Ile | 2.4 ± 0.2 | [4] |

| Glu-Val-Trp-Lys-Ser-Asp-Glu | 2.2 ± 0.3 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis, Purification, and Characterization

Protocol 3.1.1: Solid-Phase Peptide Synthesis (SPPS) of Tryptophan-Containing Dipeptides [3][23][24][25]

This protocol outlines the general steps for synthesizing a tryptophan-containing dipeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

-

Resin Swelling: Swell the appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate the C-terminal protected amino acid (e.g., Fmoc-Xaa-OH, where Xaa is the C-terminal residue) using a coupling reagent (e.g., HBTU/HOBt/DIEA or DIC/HOBt) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF.

-

-

Fmoc Deprotection: Remove the Fmoc group from the first amino acid using 20% piperidine in DMF.

-

Second Amino Acid (Tryptophan) Coupling:

-

Activate the protected tryptophan derivative (e.g., Fmoc-Trp(Boc)-OH) using a coupling reagent in DMF. The Boc protecting group on the indole nitrogen is recommended to prevent side reactions.

-

Add the activated tryptophan to the resin and allow the coupling reaction to proceed.

-

Wash the resin with DMF and dichloromethane (B109758) (DCM).

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the dipeptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude dipeptide in cold diethyl ether.

-

Wash the precipitate with cold ether and dry under vacuum.

-

Figure 5: General workflow for Solid-Phase Peptide Synthesis.

Protocol 3.1.2: Purification by Preparative Reversed-Phase HPLC [8][23][26][27]

-

Sample Preparation: Dissolve the crude dipeptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile (B52724) mixture with 0.1% TFA).

-

Chromatography:

-

Use a preparative C18 column.

-

Employ a gradient elution system with two mobile phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Run a gradient from low to high percentage of Mobile Phase B to elute the dipeptide.

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the fractions by analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified dipeptide as a powder.

Protocol 3.1.3: Characterization by Mass Spectrometry [19][20][28][29][30]

-

Sample Preparation: Dissolve the purified dipeptide in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Analysis:

-

Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to determine the molecular weight of the dipeptide.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data and confirm the amino acid sequence. The fragmentation of the tryptophan indole ring can provide characteristic ions.

-

Biological Assays

Protocol 3.2.1: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the tryptophan-containing dipeptide for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan (B1609692) crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 3.2.2: Neuroprotection Assay (Amyloid-β Toxicity Model) [24][31][32][33]

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) and differentiate them into a more mature neuronal phenotype if required.

-

Treatment: Pre-treat the cells with different concentrations of the tryptophan-containing dipeptide for a certain period.

-

Induction of Toxicity: Expose the cells to a neurotoxic agent, such as aggregated amyloid-β peptide, to induce cell death.

-

Viability Assessment: After the incubation period, assess cell viability using methods like the MTT assay or by staining with fluorescent dyes that distinguish live and dead cells (e.g., Calcein-AM and Propidium Iodide).

-

Data Analysis: Quantify the percentage of viable cells and determine the EC50 of the dipeptide's neuroprotective effect.

Protocol 3.2.3: Anti-inflammatory Assay (LPS-stimulated Macrophages) [16][34][35][36][37][38][39]

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a suitable medium.

-

Treatment: Pre-treat the cells with various concentrations of the tryptophan-containing dipeptide.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: After a specific incubation time, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 value.

Protocol 3.2.4: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: Prepare serial twofold dilutions of the tryptophan-containing dipeptide in the broth in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the dipeptide at which no visible growth of the microorganism is observed.

Protocol 3.2.5: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing ACE, the dipeptide inhibitor at various concentrations, and a substrate (e.g., hippuryl-histidyl-leucine, HHL).

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Reaction Termination and Product Measurement: Stop the reaction and quantify the amount of product formed (e.g., hippuric acid from HHL cleavage) using spectrophotometry or HPLC.

-

Data Analysis: Calculate the percentage of ACE inhibition and determine the IC50 value.

Protocol 3.2.6: In Vitro Angiogenesis Assay (Tube Formation Assay)

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the coated wells in the presence of various concentrations of the tryptophan-containing dipeptide.

-

Incubation: Incubate the plate for several hours to allow for the formation of tube-like structures.

-

Visualization and Quantification: Visualize the tube formation using a microscope and quantify the extent of angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of branches.

Protocol 3.2.7: Antioxidant Activity Assays (DPPH, ABTS, ORAC) [7][12][25][28]

-

DPPH Assay: Mix the dipeptide solution with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. The reduction of DPPH by the antioxidant is measured by the decrease in absorbance at a specific wavelength.

-

ABTS Assay: Generate the ABTS radical cation (ABTS•+) and mix it with the dipeptide solution. The scavenging of the radical is measured by the decrease in absorbance.

-

ORAC Assay: This assay measures the ability of the antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol 3.2.8: Antiviral Assay (Plaque Reduction Assay) [1][9][18][30][31][40][41]

-

Cell Culture: Grow a monolayer of host cells susceptible to the virus in a multi-well plate.

-

Virus and Dipeptide Incubation: Pre-incubate the virus with different concentrations of the tryptophan-containing dipeptide.

-

Infection: Infect the cell monolayer with the virus-dipeptide mixture.

-

Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay to restrict virus spread.

-

Incubation and Plaque Visualization: Incubate the plates until viral plaques (zones of cell death) are visible. Stain the cells to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction and determine the IC50 value.

Conclusion and Future Directions

Tryptophan-containing dipeptides represent a versatile and promising class of bioactive compounds with a wide range of potential therapeutic applications. Their ability to modulate key biological pathways involved in cancer, neurodegeneration, inflammation, and microbial infection highlights their significance in drug discovery and development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the full potential of these fascinating molecules.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the dipeptide structure will help to optimize their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular targets and signaling pathways of these dipeptides will provide a deeper understanding of their biological effects.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, safety, and bioavailability of promising tryptophan-containing dipeptides.

-

Delivery Systems: The development of novel delivery systems may be necessary to enhance the stability and targeted delivery of these dipeptides in vivo.

By addressing these research avenues, the scientific community can unlock the full therapeutic potential of tryptophan-containing dipeptides and translate these promising findings into novel treatments for a variety of human diseases.

References

- 1. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinicsinoncology.com [clinicsinoncology.com]

- 6. researchgate.net [researchgate.net]

- 7. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]

- 8. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]

- 9. Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Lacto-Tetrapeptide Gly-Thr-Trp-Tyr, β-Lactolin, Improves Spatial Memory Functions via Dopamine Release and D1 Receptor Activation in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuronal activity increases the phosphorylation of the transcription factor cAMP response element-binding protein (CREB) in rat hippocampus and cortex [pubmed.ncbi.nlm.nih.gov]

- 12. Differentiation renders susceptibility to excitotoxicity in HT22 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Copper-binding peptides attenuate microglia inflammation through suppression of NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 20. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. peptide.com [peptide.com]

- 24. benchchem.com [benchchem.com]

- 25. peptide.com [peptide.com]

- 26. researchgate.net [researchgate.net]

- 27. pharmtech.com [pharmtech.com]

- 28. researchgate.net [researchgate.net]

- 29. par.nsf.gov [par.nsf.gov]

- 30. DSpace [digital.library.adelaide.edu.au]

- 31. Potent Peptidic Fusion Inhibitors of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Triptolide Inhibits Preformed Fibril-Induced Microglial Activation by Targeting the MicroRNA155-5p/SHIP1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. oatext.com [oatext.com]

- 36. mdpi.com [mdpi.com]

- 37. Cortisol modulates inflammatory responses in LPS-stimulated RAW264.7 cells via the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Regulation of macrophage-associated inflammatory responses by species-specific lactoferricin peptides [imrpress.com]

- 39. Neobavaisoflavone ameliorates LPS-induced RAW264.7 cell inflammations by suppressing the activation of NF-κB and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. Overview of Custom Peptide Synthesis [peptide2.com]

An In-depth Technical Guide on the Natural Occurrence and Biological Activity of Tryptophylleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophylleucine (Trp-Leu) is a dipeptide composed of the essential amino acids tryptophan and leucine. While its natural occurrence in organisms is not yet firmly established, with databases classifying it as an "expected" metabolite in humans, recent research has unveiled its potential as a bioactive molecule with significant physiological effects. Studies in murine models have demonstrated that this compound exhibits both anxiolytic-like and antidepressant-like activities, suggesting its potential as a lead compound for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known biological activities, detailed experimental protocols for its study, and a discussion of its potential biosynthesis and detection.

Natural Occurrence

The natural occurrence of the dipeptide this compound in organisms remains an area of active investigation. The Human Metabolome Database (HMDB) categorizes Leucyl-Tryptophan as an "expected" metabolite, indicating that while it is predicted to be present in the human body as an incomplete breakdown product of protein digestion or catabolism, it has not yet been definitively identified in human tissues or biofluids.

The breakdown of dietary proteins in the gastrointestinal tract or intracellular protein turnover could theoretically generate this compound. Foods rich in proteins containing both tryptophan and leucine, such as meat, poultry, fish, dairy products, and certain plant-based proteins, are potential, albeit unconfirmed, sources.

Biosynthesis

A specific enzymatic pathway for the direct biosynthesis of this compound has not been identified. However, its formation can be conceptualized through the general mechanisms of peptide synthesis. In microorganisms, non-ribosomal peptide synthetases (NRPSs) are multi-domain enzymes that can synthesize a wide variety of peptides, including dipeptides, independent of messenger RNA. It is plausible that specific NRPSs in certain organisms could catalyze the formation of this compound.

Alternatively, proteases, which are enzymes that hydrolyze peptide bonds, can, under certain conditions, catalyze the reverse reaction, leading to the synthesis of dipeptides from amino acids. This process, known as enzymatic peptide synthesis, is a potential route for the formation of this compound.

The following diagram illustrates a generalized workflow for the enzymatic synthesis of a dipeptide like this compound.

Tryptophylleucine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophylleucine (Trp-Leu) is a dipeptide composed of the essential amino acids L-tryptophan and L-leucine. While the individual roles of tryptophan and leucine (B10760876) in cellular signaling, particularly the mTOR pathway, are well-documented, the specific biological functions and therapeutic potential of the dipeptide this compound are areas of emerging research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and potential biological significance of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its study and application. Key identifiers and molecular characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 13123-35-8 | |

| Molecular Formula | C₁₇H₂₃N₃O₃ | |

| Molecular Weight | 317.4 g/mol | |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid | |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--N |

Synthesis and Purification

The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) protocols utilizing Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. This method allows for the sequential addition of amino acids to a solid support, followed by cleavage and purification of the final dipeptide.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound on a Rink Amide resin, yielding a C-terminally amidated dipeptide. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl resin would be utilized.[1][2][3][4][5]

Materials:

-

Rink Amide resin

-

Fmoc-L-Leucine (Fmoc-Leu-OH)

-

Fmoc-L-Tryptophan(Boc)-OH (with Boc protection on the indole (B1671886) nitrogen)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

First Amino Acid Coupling (Leucine):

-

Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

Activate Fmoc-Leu-OH with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (Tryptophan):

-

Deprotect the Fmoc group from the resin-bound leucine using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

Activate Fmoc-Trp(Boc)-OH with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal tryptophan with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting group from the tryptophan side chain.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final this compound dipeptide.

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Accurate characterization of synthesized this compound is critical for ensuring purity and confirming its identity. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques.

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound.

| Parameter | Value |

| Precursor m/z ([M+H]⁺) | 318.1812 |

| Major Fragment Ions (m/z) | 301.1, 262.2, 159.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR spectral data provides insight into the carbon framework of the molecule.

A predicted ¹³C NMR spectrum for this compound in D₂O is available in the Human Metabolome Database (HMDB) and can be used as a reference for experimental data.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard method for the purification and purity assessment of this compound.

Experimental Protocol: Analytical RP-HPLC

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Detection: UV absorbance at 220 nm and 280 nm (due to the tryptophan indole ring).

-

Flow Rate: 1 mL/min.

Biological Context and Potential Signaling Pathways

The biological activity of this compound is not yet extensively studied. However, the known roles of its constituent amino acids, L-tryptophan and L-leucine, suggest potential involvement in key cellular signaling pathways, particularly the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.

The mTOR Signaling Pathway

Leucine is a well-established activator of the mTORC1 complex.[6][7] Tryptophan and its metabolites have also been shown to influence mTOR signaling, often in the context of immune response and cancer metabolism.[8][9][10] It is hypothesized that this compound may modulate mTOR signaling, potentially with unique kinetics or potency compared to the individual amino acids.

Caption: The mTOR signaling pathway with potential inputs from Leucine and Tryptophan.

Experimental Protocol: Cell-Based mTOR Signaling Assay

This protocol provides a general method to assess the effect of this compound on mTORC1 activity by measuring the phosphorylation of a downstream target, p70 S6 Kinase (S6K).[11]

Materials:

-

Cancer cell line (e.g., MCF-7, PC-3)

-

Cell culture medium and serum

-

This compound

-

Lysis buffer

-

Primary antibodies: anti-phospho-p70 S6K (Thr389), anti-total p70 S6K

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Culture: Culture cells to 70-80% confluency.

-

Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal mTOR activity.

-

Treatment: Treat the cells with varying concentrations of this compound, L-leucine, L-tryptophan (as controls), and a vehicle control for a specified time (e.g., 30-60 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Analysis: Quantify the band intensities and normalize the phosphorylated S6K signal to the total S6K signal.

Potential Applications in Drug Development

Given the roles of tryptophan and leucine metabolism in various diseases, this compound presents several avenues for investigation in drug development.

-

Oncology: Tryptophan metabolism is a key area of interest in cancer immunotherapy, as its depletion in the tumor microenvironment can suppress T-cell function.[8][9][10][12] The effects of this compound on tumor cell metabolism and the immune response warrant further investigation.

-

Metabolic Diseases: The mTOR pathway is central to metabolic regulation, and its dysregulation is implicated in diseases such as diabetes and obesity. This compound could be explored as a modulator of mTOR signaling in these contexts.

-

Neurological Disorders: Tryptophan is a precursor to the neurotransmitter serotonin. The delivery and metabolism of tryptophan to the brain are critical for neurological function. The potential for dipeptides like this compound to cross the blood-brain barrier and influence neurotransmitter levels is an area for future research.

-

Gut Microbiome: The gut microbiota plays a significant role in tryptophan metabolism, influencing host immunity and health.[13][14][15][16] Investigating the interactions between this compound and the gut microbiome could reveal novel therapeutic strategies.

Conclusion

This compound is a dipeptide with significant potential for further research and development. This guide provides a foundational understanding of its properties, synthesis, and analytical characterization, along with a framework for investigating its biological activity, particularly in the context of the mTOR signaling pathway. As research into the specific roles of dipeptides in health and disease progresses, this compound may emerge as a valuable tool and a potential therapeutic agent.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. chem.uci.edu [chem.uci.edu]

- 4. chempep.com [chempep.com]

- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Liver cancer growth tied to tryptophan intake: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 8. Frontiers | Tryptophan and Its Metabolites in Lung Cancer: Basic Functions and Clinical Significance [frontiersin.org]

- 9. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of tryptophan metabolism in cancers and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tryptophan Side-Chain Oxidase (TSO) Degrades L-Tryptophan, a Possible New Cancer Therapy [scivisionpub.com]

- 13. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Tryptophan-Synthesizing Bacteria Enhance Intestinal Serotonin Signalin" by Theresa Bettina Legan [scholarworks.uvm.edu]

- 15. New research on how tryptophan plus a specific gut microbe might help dampen inflammation - Gut Microbiota for Health [gutmicrobiotaforhealth.com]

- 16. With age, insufficient tryptophan alters gut microbiota, increases inflammation | EurekAlert! [eurekalert.org]

An In-depth Technical Guide to the Predicted Physicochemical Properties of Tryptophylleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tryptophylleucine (Trp-Leu) is a dipeptide composed of L-tryptophan and L-leucine residues.[1] As a product of protein digestion or catabolism, it represents a class of molecules that can possess unique physiological or cell-signaling effects.[2] Understanding the physicochemical properties of this compound is fundamental for research in drug discovery, pharmacology, and metabolomics, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential biological activity. This document provides a summary of its predicted physicochemical properties, details common experimental protocols for their determination, and illustrates key relationships and workflows.

Predicted Physicochemical Data

The following table summarizes the key predicted physicochemical properties of this compound. These values are computationally derived from various models and provide essential estimates for its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃N₃O₃ | PubChem[1][3] |

| Molecular Weight | 317.4 g/mol | PubChem[1][3] |

| Monoisotopic Mass | 317.17394160 Da | PubChem[1][3] |

| logP (Octanol-Water Partition Coefficient) | -0.7 (XLogP3) -0.28 (ALOGPS) 0.24 (ChemAxon) | PubChem[1][3], HMDB[2] |

| Water Solubility | 0.16 g/L | ALOGPS (via HMDB)[2] |

| logS (Aqueous Solubility) | -3.6 | ALOGPS (via HMDB)[2] |

| pKa (Strongest Acidic) | 3.59 | ChemAxon (via HMDB)[2] |

| pKa (Strongest Basic) | 9.48 | ChemAxon (via HMDB)[2] |

| Hydrogen Bond Donor Count | 4 | Cactvs (via PubChem)[3], ChemAxon (via HMDB)[2] |

| Hydrogen Bond Acceptor Count | 5 | ChemAxon (via HMDB)[2] |

| Polar Surface Area (PSA) | 108 Ų | Cactvs (via PubChem)[3] |

| Physiological Charge | 0 | ChemAxon (via HMDB)[2] |

Experimental Protocols for Physicochemical Property Determination

While the data presented above are predicted, experimental validation is crucial. The following are detailed methodologies for determining key physicochemical properties of dipeptides like this compound.

Determination of Aqueous Solubility

The solubility of a dipeptide can be experimentally determined using several methods, with the gravimetric and photometric techniques being common.[4][5]

a) Gravimetric Method This method directly measures the mass of the solute dissolved in a known volume of solvent at equilibrium.

-

Protocol:

-

Add an excess amount of this compound to a known volume of purified water (e.g., in an Eppendorf tube) to create a supersaturated solution.[4]

-

Seal the container to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 298.15 K) for an extended period (e.g., 48 hours) to ensure equilibrium is reached.[4] A thermomixer can be used for simultaneous shaking and temperature control.[4]

-

After equilibration, centrifuge the sample to pellet the undissolved solid.

-

Carefully extract a precise volume of the supernatant (the saturated solution).

-

Evaporate the solvent from the supernatant under vacuum.

-

Weigh the remaining solid residue. The solubility is then calculated as the mass of the residue per volume of the solvent.

-

b) Photometric (UV/Vis Spectroscopy) Method This method is suitable for compounds with a chromophore, such as the indole (B1671886) ring of tryptophan, and relies on the Beer-Lambert law.

-

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to generate a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-4).

-

Measurement: Dilute a known volume of the supernatant with a precise dilution factor to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical approach for experimentally determining logP.

-

Protocol:

-

Prepare a solution of this compound in either n-octanol or water.

-

Add an equal volume of the other solvent (water or n-octanol, respectively) to a flask or vial. The two solvents should be pre-saturated with each other.

-

Agitate the mixture vigorously for a set period to allow the dipeptide to partition between the two phases until equilibrium is reached.

-

Allow the two phases to separate completely, typically aided by centrifugation.

-

Carefully sample each phase (the aqueous and the octanol (B41247) layers).

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV/Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of this ratio.

-

Determination of pKa

Potentiometric titration is a standard and accurate method for determining the acid dissociation constants (pKa) of ionizable groups.

-

Protocol:

-

Dissolve a precise amount of this compound in a known volume of purified water.

-

Use a calibrated pH meter to monitor the pH of the solution continuously.

-

Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration using a burette.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The resulting titration curve will show inflection points corresponding to the equivalence points.

-

The pKa values can be determined from the half-equivalence points on the curve, where the pH is equal to the pKa of the ionizable group. For this compound, this will reveal the pKa of the carboxylic acid group and the primary amino group.

-

Visualizations

Logical Relationship: Dipeptide Formation

This diagram illustrates the fundamental chemical relationship where the amino acids Tryptophan and Leucine combine via a peptide bond to form the dipeptide this compound.

Caption: Formation of this compound from its constituent amino acids.

Experimental Workflow: Solubility Determination

The following workflow outlines the key steps involved in the experimental determination of dipeptide solubility using either gravimetric or photometric methods.

Caption: Workflow for experimental solubility determination of dipeptides.

References

- 1. Trp-Leu | C17H23N3O3 | CID 6997510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Tryptophyl-Leucine (HMDB0029087) [hmdb.ca]

- 3. This compound | C17H23N3O3 | CID 323786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Tryptophylleucine: A Technical Overview of a Dipeptide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophylleucine, a dipeptide composed of the essential amino acids tryptophan and leucine, represents a fundamental building block of proteins. While specific research on the discovery, history, and unique biological functions of this compound is limited in publicly available scientific literature, this technical guide provides a comprehensive overview of its physicochemical properties, the historical context of dipeptide discovery, and the well-documented roles of its constituent amino acids. This document serves as a foundational resource, compiling available data and presenting it in a structured format for researchers and professionals in drug development and the broader life sciences.

Introduction to this compound

This compound, chemically known as (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid, is a dipeptide formed from the amino acids L-tryptophan and L-leucine linked by a peptide bond[1]. Dipeptides are organic compounds containing exactly two amino acids joined by a peptide bond[2]. They are intermediate products in the digestion of proteins and can be absorbed by the intestines[3]. While many specific dipeptides have been studied for their unique biological activities, this compound itself is primarily cataloged in chemical and metabolomic databases as a potential metabolite[1][4].

Physicochemical Properties

Quantitative data for this compound is primarily available through chemical databases. The following table summarizes its key computed and experimental properties.

| Property | Value | Source |

| Molecular Formula | C17H23N3O3 | PubChem[4] |

| Molecular Weight | 317.4 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid | PubChem[1] |

| CAS Number | 13123-35-8 | PubChem[4] |

| Physical Description | Solid | Human Metabolome Database (HMDB)[4] |

| LogP (experimental) | -0.37 | Human Metabolome Database (HMDB)[4] |

| XLogP3 (computed) | -0.7 | PubChem[4] |

Discovery and History

The foundational work on peptides was laid by Hermann Emil Fischer, who first hypothesized that proteins consist of amino acid chains linked by peptide bonds in 1900[5]. In 1901, Fischer and his colleague E. Fourneau reported the synthesis of the first dipeptide, glycylglycine[6]. Fischer officially introduced the term "peptide" in 1902 to describe these smaller amino acid chains[5][6]. The development of methods for protein hydrolysis and amino acid analysis in the 20th century allowed for the identification of numerous di- and tripeptides as products of protein digestion. It is within this context that this compound would have been recognized as a possible dipeptide combination.

Synthesis and Structure

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general methodology for dipeptide synthesis can be described. This typically involves the protection of the amino group of one amino acid and the carboxyl group of the other, followed by the formation of a peptide bond using a coupling agent, and subsequent deprotection.

General Experimental Protocol for Dipeptide Synthesis

-

Protection of the N-terminus: The amino group of the first amino acid (e.g., Tryptophan) is protected, often with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group.

-

Protection of the C-terminus: The carboxyl group of the second amino acid (e.g., Leucine) is protected, typically as a methyl or ethyl ester.

-

Peptide Bond Formation: The protected amino acids are coupled using a reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Deprotection: The protecting groups are removed to yield the final dipeptide.

The following diagram illustrates the general workflow for dipeptide synthesis.

References

- 1. Trp-Leu | C17H23N3O3 | CID 6997510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dipeptide: Two Amino Acid Peptide Definition - Peptide Port [peptideport.com]

- 3. Dipeptide - Wikipedia [en.wikipedia.org]

- 4. This compound | C17H23N3O3 | CID 323786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ideal-pharma.eu [ideal-pharma.eu]

- 6. ias.ac.in [ias.ac.in]

Interaction of Tryptophylleucine with Metal Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the dipeptide tryptophylleucine and various metal ions. It covers quantitative binding data, detailed experimental protocols for characterization, and potential biological implications. This document is intended to serve as a valuable resource for researchers in the fields of bioinorganic chemistry, pharmacology, and drug development.

Introduction

The interaction of peptides with metal ions is a cornerstone of numerous biological processes, influencing protein structure, enzymatic activity, and signal transduction. This compound, a dipeptide composed of tryptophan and leucine (B10760876), presents a fascinating case for studying these interactions. The indole (B1671886) side chain of the tryptophan residue offers a potential site for π-cation interactions, while the N-terminal amino group and the carboxyl group provide primary coordination sites for metal ions. The bulky, non-polar leucine residue can further influence the stability and conformation of the resulting metal complexes.

Understanding the coordination chemistry of this compound with physiologically relevant and potentially therapeutic metal ions is crucial for designing novel peptidomimetics, targeted drug delivery systems, and diagnostic agents. This guide summarizes the current knowledge and provides practical methodologies for further investigation.

Quantitative Binding Data

| Metal Ion | log K₁ (Tryptophan) |

| Ca²⁺ | < Mg²⁺ |

| Mg²⁺ | < Mn²⁺ |

| Mn²⁺ | 2.8 |

| Co²⁺ | 4.4 |

| Ni²⁺ | 5.2 |

| Cu²⁺ | 8.3 |

| Zn²⁺ | 4.8 |

Data sourced from potentiometric pH titration studies in aqueous solution (I = 0.1 M, NaNO₃, 25°C)[1][2]. The order of stability generally follows the Irving-Williams series[2].

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and quantification of this compound-metal ion interactions.

Synthesis of this compound-Metal Complexes

The synthesis of dipeptide-metal complexes can be achieved through various methods. Here, we outline a general procedure for the synthesis of a 1:2 metal-to-dipeptide complex (e.g., [M(Trp-Leu)₂]).

Materials:

-

This compound

-

Metal salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂, Ni(NO₃)₂·6H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

Procedure:

-

Dipeptide Solution Preparation: Dissolve a specific molar amount of this compound in a minimal amount of distilled water or a water/ethanol mixture.

-

Deprotonation: Slowly add an equimolar amount of NaOH solution to the this compound solution while stirring to deprotonate the carboxylic acid group.

-

Metal Salt Solution Preparation: Dissolve the metal salt in distilled water or methanol to achieve a 2:1 molar ratio of this compound to the metal ion.

-

Complexation: Slowly add the metal salt solution to the deprotonated this compound solution with continuous stirring. The reaction mixture may change color, indicating complex formation.

-

Crystallization: Allow the reaction mixture to stir for several hours at room temperature or with gentle heating. Subsequently, allow the solution to stand for slow evaporation to induce crystallization.

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash with a small amount of cold water or ethanol to remove unreacted starting materials, and dry under vacuum.

Characterization of this compound-Metal Complexes

3.2.1. Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: To identify the coordination sites of the dipeptide with the metal ion. Changes in the vibrational frequencies of the amino (-NH₂), carboxyl (-COO⁻), and amide (-CONH-) groups upon complexation provide evidence of binding.

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions of the metal ion in the complex. The position and intensity of the d-d transition bands can provide information about the coordination geometry around the metal center.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of this compound upon metal ion binding can identify the coordination sites.

-

Mass Spectrometry (MS): To confirm the stoichiometry of the complex by determining its molecular weight.

3.2.2. Potentiometric pH Titration for Stability Constant Determination:

This is a classical and reliable method for determining the stability constants of metal-ligand complexes in solution[3][4][5].

Materials:

-

Standardized solutions of this compound, metal salt, strong acid (e.g., HClO₄), and strong base (e.g., NaOH).

-

Inert salt solution to maintain constant ionic strength (e.g., NaNO₃ or NaClO₄).

-

Calibrated pH meter and electrode.

-

Thermostated reaction vessel.

Procedure:

-

Titration of Free Ligand: Titrate a solution of this compound and a strong acid with a standardized strong base to determine the protonation constants of the dipeptide.

-

Titration of Metal-Ligand Mixture: Titrate a solution containing this compound, the metal salt, and a strong acid with the standardized strong base.

-

Data Analysis: The titration curves are analyzed using computer programs (e.g., MINIQUAD-75) to calculate the overall stability constants (β) of the formed complexes[6].

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n)[7][8][9][10][11].

Materials:

-

This compound solution of known concentration.

-

Metal salt solution of known concentration.

-

ITC instrument.

-

Dialysis buffer.

Procedure:

-

Sample Preparation: Dialyze both the this compound and metal salt solutions against the same buffer to minimize heat of dilution effects.

-

ITC Experiment: Load the this compound solution into the sample cell and the metal salt solution into the injection syringe.

-

Titration: Perform a series of injections of the metal salt solution into the this compound solution while monitoring the heat change.

-

Data Analysis: The resulting thermogram is analyzed using the instrument's software to determine the thermodynamic parameters of the interaction.

Fluorescence Spectroscopy for Binding Affinity Determination

The intrinsic fluorescence of the tryptophan residue can be used to monitor its interaction with metal ions. Quenching of the tryptophan fluorescence upon metal ion binding can be used to determine the binding affinity[12][13][14].

Materials:

-

This compound solution.

-

A series of metal salt solutions of increasing concentrations.

-

Fluorometer.

Procedure:

-

Fluorescence Measurement of Free Dipeptide: Record the fluorescence emission spectrum of the this compound solution (excitation typically around 280-295 nm).

-

Titration with Metal Ion: Sequentially add small aliquots of the metal salt solution to the this compound solution and record the fluorescence spectrum after each addition.

-

Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the metal ion concentration. The data can be fitted to a suitable binding model (e.g., Stern-Volmer equation for quenching) to calculate the binding constant.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and a potential signaling pathway involving this compound-metal complexes.

Caption: Experimental workflow for the synthesis and characterization of this compound-metal complexes.

Caption: A plausible apoptosis signaling pathway induced by a this compound-metal complex.

Potential Biological Implications and Future Directions

The interaction of this compound with metal ions has significant potential in various biological and therapeutic applications. The formation of stable complexes can influence the bioavailability and transport of essential metal ions. Furthermore, this compound-metal complexes could be designed as catalysts, imaging agents, or therapeutic agents with targeted activities.

For instance, copper and zinc complexes of tryptophan-containing molecules have shown potential as anticancer agents. The proposed mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells, as depicted in the signaling pathway diagram above[15]. The specific biological effects will depend on the choice of metal ion, the coordination geometry, and the overall stability of the complex.

Future research should focus on:

-

Systematic Quantification: Experimentally determining the stability constants and thermodynamic parameters for the interaction of this compound with a wide range of metal ions.

-

Structural Elucidation: Solving the crystal structures of this compound-metal complexes to understand the precise coordination environment.

-

Biological Evaluation: Investigating the biological activities of these complexes, including their antimicrobial, anticancer, and enzymatic inhibitory properties.

-

Computational Modeling: Employing theoretical methods to predict the structures and binding affinities of these complexes to guide experimental design.

By combining these experimental and computational approaches, a deeper understanding of the role of this compound-metal ion interactions can be achieved, paving the way for the development of novel and effective therapeutic and diagnostic tools.

References

- 1. researchgate.net [researchgate.net]

- 2. Complex Bilding Behavior of L-Tryptophan and Related Amino Acids, a Comparative Investigation [article.sapub.org]

- 3. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. scispace.com [scispace.com]

- 7. rbaldwin.stanford.edu [rbaldwin.stanford.edu]

- 8. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 12. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Simple Fluorescence Affinity Assay to Decipher Uranyl‐Binding to Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

- 15. Bioactive Tryptophan-Based Copper Complex with Auxiliary β-Carboline Spectacle Potential on Human Breast Cancer Cells: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mass Spectrometry Analysis of Tryptophylleucine (Trp-Leu)

Introduction

Tryptophylleucine (Trp-Leu) is a dipeptide composed of L-tryptophan and L-leucine.[1] As a metabolite, the precise identification and quantification of Trp-Leu in biological matrices are crucial for researchers in various fields, including metabolism, nutritional science, and drug development. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, specificity, and speed.[2][3] This document provides a comprehensive guide to the analysis of Trp-Leu using LC-MS/MS, including detailed protocols for sample preparation and instrument operation.

Principle of Analysis

The analysis of this compound by LC-MS/MS involves three key stages. First, the Trp-Leu molecule is separated from other components in a complex sample mixture using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column.[4] Following separation, the eluted analyte is ionized, most commonly by Electrospray Ionization (ESI), to generate protonated molecular ions in the gas phase.[5][6] Finally, these ions are guided into a tandem mass spectrometer. In the first stage of mass analysis (MS1), the precursor ion corresponding to Trp-Leu is isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break into characteristic fragment ions. The second stage of mass analysis (MS2) detects these specific fragment ions, providing a highly selective and sensitive method for both identification and quantification.[5]

Section 1: Quantitative Data and Method Parameters

The following tables summarize the key physicochemical properties of this compound and typical starting parameters for its analysis via LC-MS/MS.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C17H23N3O3 | [1] |

| Molecular Weight | 317.4 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |[1] |

Table 2: Typical Mass Spectrometry Parameters for Trp-Leu Analysis Parameters below are starting points and require optimization based on the specific mass spectrometer used.

| Parameter | Value | Description |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently protonates the amine groups on the dipeptide. |

| Precursor Ion (Q1) | m/z 318.4 | Represents the protonated molecule [M+H]⁺. |

| Product Ion (Q3) - Quantifier | m/z 130.1 | A highly stable and abundant fragment corresponding to the indolemethyl cation, characteristic of tryptophan.[7] |

| Product Ion (Q3) - Qualifier | m/z 131.1 | Corresponds to the y1 fragment ion (protonated Leucine). |

| Dwell Time | 50 - 100 ms | Time spent acquiring data for each transition. |

| Collision Energy (CE) | 15 - 35 V | Energy used for fragmentation; requires optimization. |

| Cone Voltage | 14 - 30 V | Influences ion transmission and in-source fragmentation.[8] |

Table 3: Example Liquid Chromatography Parameters

| Parameter | Value | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.5 µm particle size) | [3][9] |

| Mobile Phase A | 0.1% Formic Acid in Water | [10] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | [10] |

| Flow Rate | 0.3 mL/min | [9] |

| Injection Volume | 1 - 5 µL | [9] |

| Column Temperature | 40°C | [9] |

| Gradient Elution Profile | ||

| 0.0 - 1.0 min | 5% B | |

| 1.0 - 5.0 min | 5% to 95% B | |

| 5.0 - 6.0 min | 95% B | |

| 6.0 - 6.1 min | 95% to 5% B |

| 6.1 - 8.0 min | 5% B (Re-equilibration) | |

Section 2: Experimental Protocols

Protocol 1: Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of 50:50 methanol/water. Vortex until fully dissolved. Store at -20°C.

-

Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with 50:50 methanol/water.

-

Calibration Curve Standards: Perform serial dilutions of the working stock solution using 50:50 methanol/water to prepare a calibration curve ranging from approximately 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS): If available, use a stable isotope-labeled Trp-Leu (e.g., Trp-Leu-d5). Prepare an IS working solution at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Protocol 2: Sample Preparation from Biological Fluids (e.g., Plasma, Serum)

This protocol describes a protein precipitation method, which is a common and effective way to prepare biological fluid samples for LC-MS analysis.[4][9]

-

Thaw Samples: Thaw frozen plasma or serum samples on ice. Vortex briefly to ensure homogeneity.

-

Aliquot Sample: Pipette 50 µL of the sample into a clean microcentrifuge tube.

-

Add Internal Standard: Add 10 µL of the internal standard working solution to each sample, blank, and calibration standard.

-

Precipitate Proteins: Add 200 µL of ice-cold acetonitrile to the tube. Acetonitrile contains the internal standard if it is being used for all samples.

-

Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge: Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C.

-

Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the pelleted protein.

-

Evaporate (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. This step concentrates the analyte and removes organic solvent.

-

Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Analyze: Vortex briefly, centrifuge to pellet any remaining particulates, and inject the supernatant into the LC-MS/MS system.[9]

Protocol 3: LC-MS/MS System Operation

-

System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (as described in Table 3) until a stable baseline is achieved.

-

Mass Spectrometer Setup:

-

Set the mass spectrometer to positive electrospray ionization (ESI+) mode.

-

Optimize source parameters (e.g., capillary voltage, gas flows, source temperature) by infusing a standard solution of Trp-Leu.

-

Create an acquisition method using Multiple Reaction Monitoring (MRM) mode.

-

Enter the precursor and product ion m/z values for Trp-Leu and the internal standard (if used) as specified in Table 2.

-

Optimize the collision energy for each transition to achieve the maximum signal intensity.

-

-

Sequence Setup: Create a sequence list including blanks, calibration standards, quality control (QC) samples, and unknown samples.

-

Data Acquisition: Begin the sequence run.

-

Data Processing: After acquisition, integrate the peak areas for the analyte and internal standard. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards. Determine the concentration of Trp-Leu in the unknown samples by interpolating their peak area ratios from the calibration curve.

Section 3: Visualized Workflows and Pathways

Caption: General experimental workflow for Trp-Leu quantification.

Caption: Simplified metabolic fate of L-Tryptophan.[11][12][13]

Caption: Proposed fragmentation of protonated this compound.

References

- 1. Trp-Leu | C17H23N3O3 | CID 6997510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and quantification of leucine and isoleucine residues in peptides using photoexcited tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tryptophan - Wikipedia [en.wikipedia.org]

- 12. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Structure of Tryptophylleucine Using NMR Spectroscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the structural elucidation of the dipeptide Tryptophylleucine using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for one-dimensional (1D) and two-dimensional (2D) NMR techniques are outlined, along with data presentation and interpretation strategies.

Introduction

This compound is a dipeptide composed of the amino acids tryptophan and leucine (B10760876). The precise determination of its three-dimensional structure is crucial for understanding its biological function and potential applications in drug development. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule, making it an ideal tool for structural elucidation of peptides.

This application note will detail the use of various NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, to unambiguously determine the structure of this compound.

Data Presentation

A summary of expected ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for this compound is presented below. These values are based on typical chemical shifts for tryptophan and leucine residues in a peptide backbone and may vary slightly based on experimental conditions such as solvent, pH, and temperature.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

| Atom Assignment | Tryptophan Residue (Trp) | Leucine Residue (Leu) |

| ¹H Chemical Shift (ppm) | ||

| NH (Amide) | ~8.2 | ~8.0 |

| α-H | ~4.7 | ~4.4 |

| β-H | ~3.3 (β₁) / ~3.2 (β₂) | ~1.7 (β₁) / ~1.6 (β₂) |

| γ-H | - | ~1.6 (γ) |

| δ-H (indole) | ~7.2 (H2) | - |

| ε-H (indole) | ~7.6 (H4), ~7.1 (H5), ~7.0 (H6), ~7.4 (H7) | - |

| Indole NH | ~10.1 | - |

| δ-CH₃ | - | ~0.9 (δ₁) / ~0.9 (δ₂) |

| ¹³C Chemical Shift (ppm) | ||

| C=O (Carbonyl) | ~174 | ~175 |

| Cα | ~55 | ~53 |

| Cβ | ~28 | ~42 |

| Cγ (indole) | ~110 | ~25 |

| Cδ (indole) | ~124 (C2) | ~23 (δ₁) / ~22 (δ₂) |

| Cε (indole) | ~122 (C4), ~119 (C5), ~120 (C6), ~112 (C7) | - |

| Cζ (indole) | ~136 (C8), ~128 (C9) | - |

Table 2: Typical ¹H-¹H Coupling Constants (J) in Dipeptides

| Coupling Type | Description | Typical Value (Hz) |

| ³J(HN, Hα) | Amide proton to alpha proton | 6 - 8 |

| ³J(Hα, Hβ) | Alpha proton to beta proton | 5 - 9 |

| ²J(Hβ₁, Hβ₂) | Geminal coupling of beta protons | ~15 |

| ³J(Hγ, Hδ) | Gamma proton to delta methyl protons (Leu) | ~7 |

Experimental Protocols

Meticulous sample preparation and the correct choice of NMR experiments and parameters are critical for obtaining high-quality data.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Dissolve the peptide in a deuterated solvent. For observing exchangeable amide protons, a mixture of 90% H₂O / 10% D₂O is recommended. For general structural characterization where amide protons are not of primary interest, DMSO-d₆ or Methanol-d₄ can be used.

-

Concentration: Prepare the sample at a concentration of 1-5 mM. A typical sample volume for a standard 5 mm NMR tube is 500-600 µL.[1]

-

pH Adjustment: Adjust the pH of the sample to the desired value (typically between 4 and 7) using dilute deuterated acid or base. The pH can affect the chemical shifts of ionizable groups.

-

Internal Standard: Add a small amount of an internal standard, such as DSS or TSP, for accurate chemical shift referencing.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

3.2.1. 1D ¹H and ¹³C NMR

-

¹H NMR: Provides an overview of all proton environments in the molecule.

-

¹³C NMR: Provides information on the carbon backbone and side chains. A DEPT-135 experiment can be used to distinguish between CH, CH₂, and CH₃ groups.

3.2.2. 2D Homonuclear Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds).[2]

-

Pulse Program: Standard DQF-COSY (Double Quantum Filtered COSY) for better resolution of cross-peaks near the diagonal.

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm in both dimensions.

-

Number of Scans: 4-8 per increment.

-

Increments: 256-512 in the indirect dimension.

-

Relaxation Delay: 1.5-2.0 seconds.

-

3.2.3. 2D Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates protons with their directly attached heteronuclei, typically ¹³C or ¹⁵N.[2] This is essential for assigning the carbon and nitrogen atoms of the peptide.

-